molecular formula C12H19Cl2N B1489918 1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride CAS No. 2097949-62-5

1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride

Cat. No. B1489918
CAS RN: 2097949-62-5
M. Wt: 248.19 g/mol
InChI Key: WWABBGCFYVYFDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “1-(3-Chlorophenyl)piperazine”, involves reactions with diethanolamine and m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

Selective Extraction and Separation

  • A study involving 4-methylpentan-2-ol demonstrates its use for the quantitative extraction of iron(III) from hydrochloric acid solutions, indicating the relevance of related compounds in selective extraction and separation processes in analytical chemistry (S. Gawali & V. M. Shinde, 1974).

Spectroscopic Identification and Derivatization of Cathinones

  • Research on the identification and derivatization of selected cathinones through spectroscopic methods such as GC-MS, IR, NMR, and single-crystal X-ray diffraction provides insights into the analytical techniques applicable to structurally related compounds, demonstrating the role of similar compounds in forensic science (J. Nycz et al., 2016).

Synthesis of Medical Intermediates

  • A study focused on the synthesis of 2-alkoxypentan-3-amine hydrochloride derivatives illustrates the utility of related chemical reactions in producing medical intermediates, showcasing the importance of such compounds in drug development and pharmaceutical chemistry (Zhang Ping-rong, 2009).

Characterization and Quantum Chemical Studies

  • The facile preparation, characterization, and study of functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives through spectroscopic techniques and quantum chemical analyses reflect the potential applications of related compounds in materials science and molecular engineering (M. Khalid et al., 2020).

Photoisomerizations Studies

  • Investigations into the photoisomerizations of photochromic compounds, like salicylidene-1-naphthylamine in specific solvents, provide insight into the photophysical properties and potential applications of related compounds in developing photoresponsive materials (J. Stephan et al., 1994).

Safety and Hazards

The safety data sheet for “1-(3-Chlorophenyl)-4-methylpentan-1-amine hydrochloride” indicates that it is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-(3-chlorophenyl)-4-methylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN.ClH/c1-9(2)6-7-12(14)10-4-3-5-11(13)8-10;/h3-5,8-9,12H,6-7,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWABBGCFYVYFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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